molecular formula C6H5F2N B13038311 2,4-Difluoro-5-methylpyridine

2,4-Difluoro-5-methylpyridine

Cat. No.: B13038311
M. Wt: 129.11 g/mol
InChI Key: NTDAVBRSYRUXLV-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-methylpyridine is a fluorinated pyridine derivative with the molecular formula C6H5F2N. This compound is characterized by the presence of two fluorine atoms at the 2nd and 4th positions and a methyl group at the 5th position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-5-methylpyridine typically involves the fluorination of 5-methylpyridine. One common method is the direct fluorination using Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) as the fluorinating agent. The reaction is carried out under mild conditions, often at room temperature, to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of fluorinating agents make it feasible for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-5-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Difluoro-5-methylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-methylpyridine involves its interaction with various molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to alterations in enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

  • 2-Fluoropyridine
  • 3,5-Difluoropyridine
  • 2,4,6-Trifluoropyridine

Comparison: 2,4-Difluoro-5-methylpyridine is unique due to the specific positioning of the fluorine atoms and the methyl group, which imparts distinct chemical and physical properties. Compared to other fluorinated pyridines, it may exhibit different reactivity patterns and biological activities .

Properties

Molecular Formula

C6H5F2N

Molecular Weight

129.11 g/mol

IUPAC Name

2,4-difluoro-5-methylpyridine

InChI

InChI=1S/C6H5F2N/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3

InChI Key

NTDAVBRSYRUXLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1F)F

Origin of Product

United States

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